molecular formula C9H17NO4 B13476694 tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate

tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate

Cat. No.: B13476694
M. Wt: 203.24 g/mol
InChI Key: VFFPDWOMNFSLIX-MEKDEQNOSA-N
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Description

Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of benzyl t-butyl { (1S,2R,4S)-4- [ (dimethylamino)carbonyl]cyclohexan-1,2-diyl}biscarbamate as a starting material. This compound is subjected to hydrogenation in the presence of palladium on carbon (Pd-C) catalyst in ethanol, followed by filtration and concentration under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the cyclobutyl ring can be oxidized to form carbonyl compounds.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbamate moiety can produce primary amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations . Additionally, the hydroxyl groups in the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is unique due to the presence of both hydroxyl groups and the cyclobutyl ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-[(2R,4S)-2,4-dihydroxycyclobutyl]carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7-5(11)4-6(7)12/h5-7,11-12H,4H2,1-3H3,(H,10,13)/t5-,6+,7?

InChI Key

VFFPDWOMNFSLIX-MEKDEQNOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H](C[C@@H]1O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC1O)O

Origin of Product

United States

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